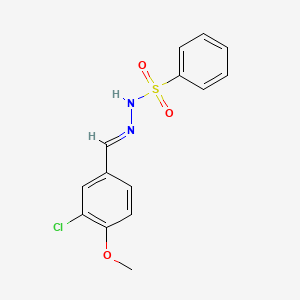

N'-(3-氯-4-甲氧基苄叉基)苯磺酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide" is a Schiff base, which is a class of organic compounds typically formed by the condensation of an aldehyde with a hydrazide. These compounds are known for their diverse applications in various fields such as medicinal chemistry, coordination chemistry, and materials science due to their ability to act as ligands and form complexes with metals .

Synthesis Analysis

The synthesis of similar Schiff bases often involves the reaction of an aldehyde with a hydrazide in the presence of a catalyst or under reflux conditions. For instance, the synthesis of a related compound, "N'-(4-methoxybenzylidene)benzenesulfonohydrazide," was achieved by reacting 4-methoxybenzaldehyde with benzenesulfonohydrazide, which is a process that could be analogous to the synthesis of the compound . The reaction conditions typically include the use of a solvent such as ethanol and an acid catalyst like acetic acid .

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by the presence of an azomethine group (-C=N-) linking two aromatic rings. The structure is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the crystal structure of a similar compound was determined using single-crystal X-ray diffraction, revealing the dihedral angle between the benzene rings and the presence of hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

Schiff bases like "N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide" can participate in various chemical reactions, including complexation with metals, which can alter their physical and chemical properties. The presence of electron-donating and electron-withdrawing groups on the aromatic rings can influence the reactivity of the azomethine group and the overall stability of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases are influenced by their molecular structure. The presence of substituents such as methoxy and chloro groups can affect properties like solubility, melting point, and density. The compound's spectroscopic properties, including IR and NMR spectra, provide insights into the functional groups present and the electronic environment within the molecule. Theoretical studies, such as density functional theory (DFT) calculations, can predict the potential energy surfaces, HOMO-LUMO gaps, and charge transfer within the molecule, which are crucial for understanding its reactivity and potential applications .

科学研究应用

1. 二苯甲酮衍生物和紫外线过滤器

二苯甲酮是一类有机化合物,广泛用作紫外线过滤器、香精增强剂和光引发剂。例如,二苯甲酮-4(也称为苏力苯宗)在防晒霜、洗漱用品和化妆品中很普遍,通过防止光降解来延长保质期。值得注意的是,包括二苯甲酮-4在内的这些化合物已与某些职业接触中的过敏性接触性皮炎有关,表明它们的致敏潜力 (Caruana,2011)。此外,这些物质的尿代谢物(例如 4-甲基亚苄基樟脑)被用作评估接触的生物标志物,表明它们在各种消费品中的广泛使用 (Murawski,2020)。

2. 癌症研究中的西格玛受体闪烁显像

在癌症研究中,与“N'-(3-氯-4-甲氧基苄叉基)苯磺酰肼”结构相似的化合物已被用于影像学研究。例如,一项研究利用 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺 (P-(123)I-MBA) 对原发性乳腺癌进行成像,利用其对乳腺癌细胞上过表达的西格玛受体的优先结合 (Caveliers,2002)。

3. 相关化合物的接触和毒性

一些衍生物和结构相关的化合物与临床毒性和严重中毒有关。例如,以其强效血清素能作用而闻名的取代苯乙胺的 N-甲氧基苄基衍生物与临床中毒和死亡有关 (Hill,2013),(Tang,2014)。

属性

IUPAC Name |

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-20-14-8-7-11(9-13(14)15)10-16-17-21(18,19)12-5-3-2-4-6-12/h2-10,17H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEOFNKTHCPJNX-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)

![1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3013511.png)

![3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3013512.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3013513.png)

![1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole](/img/structure/B3013517.png)

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3013523.png)

![2-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B3013527.png)

![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B3013528.png)

![1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B3013529.png)